

Application Notes and Protocols: Linalyl Butyrate as a Fragrance Ingredient in Cosmetics

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Compound of Interest

Compound Name: Linalyl butyrate

Cat. No.: B1205819

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Introduction

Linalyl butyrate is a naturally occurring ester recognized for its pleasant, fruity, and floral aroma, often with notes of bergamot, pear, and lavender.[1][2][3][4][5] It is a valuable fragrance ingredient in a wide array of cosmetic products, contributing to the overall sensory experience.[6][7] This document provides detailed application notes and protocols for the use of **Linalyl butyrate** in cosmetic formulations, with a focus on its safety, stability, and sensory evaluation.

Physicochemical Properties

Linalyl butyrate is a colorless to pale yellow liquid with the molecular formula $C_{14}H_{24}O_2$ and a molecular weight of 224.34 g/mol.[8][9] It is soluble in organic solvents and oils, with limited solubility in water.[1]

Table 1: Physicochemical Properties of **Linalyl Butyrate**

Property	Value	Reference(s)
Appearance	Colorless to pale yellow clear liquid	[8]
Molecular Formula	C14H24O2	[9]
Molecular Weight	224.34 g/mol	[9]
Boiling Point	80-82 °C @ 0.20 mm Hg	[2][8]
Specific Gravity	0.885 - 0.915 @ 25°C	[8]
Refractive Index	1.440 - 1.470 @ 20°C	[8]
Flash Point	218 °F (103.33 °C)	[2][8]
Solubility	Soluble in organic solvents and oils; limited solubility in water	[1]

Fragrance Profile and Application

Linalyl butyrate possesses a complex and versatile fragrance profile, making it suitable for a variety of cosmetic products. Its scent is characterized as fruity, floral, sweet, with nuances of blueberry, pineapple, and citrus.[10] It is often used to enhance the top notes in lavender, cologne, and fruity fragrance compositions.[11]

Table 2: Recommended Usage Levels of **Linalyl Butyrate**

Application	Recommended Usage Level	Reference(s)
Fragrance Concentrate	Up to 8.0%	[8]

Safety and Regulatory Information

A comprehensive safety assessment of **Linalyl butyrate** has been conducted by the Research Institute for Fragrance Materials (RIFM). The findings indicate that it is safe for use in cosmetic products under the established concentration limits.

4.1. Toxicological Profile Summary

Linalyl butyrate has been evaluated for genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, photoirritation/photoallergenicity, and skin sensitization.[12]

- Genotoxicity: Not genotoxic.[12]
- Repeated Dose and Reproductive Toxicity: Margin of Exposure (MOE) > 100, indicating no significant risk.[12]
- Local Respiratory Toxicity: Exposure is below the Threshold of Toxicological Concern (TTC). [12]
- Photoirritation/Photoallergenicity: Not expected to be photoirritating or photoallergenic based on UV/Vis spectra.[12]
- Skin Sensitization: A No Expected Sensitization Induction Level (NESIL) of 10,000 µg/cm² has been established based on read-across data from linalyl acetate.[12]

Table 3: Maximum Acceptable Concentrations in Finished Cosmetic Products

Product Category	Maximum Acceptable Concentration (%)
Products applied to the lips (e.g., lipstick)	0.77
Products applied to the face/body using fingertips	1.1
Fine fragrances	4.3
Body lotion products applied to the body using hands	1.1
Hand cream products applied to the hands	0.37
Products with oral and lip exposure	0.77
Products applied to the hair with some hand contact	Not specified
Products with significant ano-genital exposure	Not specified
Data sourced from the RIFM fragrance ingredient safety assessment. [12]	

Experimental Protocols

The following section outlines key experimental protocols for evaluating the application and safety of **Linalyl butyrate** in cosmetic formulations. These are based on established methodologies and OECD guidelines.

5.1. Fragrance Longevity Evaluation

This protocol provides a standardized method for assessing the persistence of **Linalyl butyrate**'s fragrance in a cosmetic product on a substrate.

Objective: To determine the duration for which the fragrance of **Linalyl butyrate** is perceptible after application.

Materials:

- Cosmetic base containing a specified concentration of **Linalyl butyrate**.

- Unscented blotter paper.[\[5\]](#)
- Pipette or dropper.
- Controlled environment room (constant temperature and humidity).
- Trained sensory panel.[\[13\]](#)

Procedure:

- Sample Application: Apply a standardized amount (e.g., 0.1 mL) of the cosmetic product onto the blotter paper from a consistent distance.[\[5\]](#)
- Initial Evaluation: Immediately after application, have the sensory panel assess the initial fragrance intensity on a predefined scale (e.g., 0-10, where 0 is no scent and 10 is very strong).[\[5\]](#)
- Timed Assessments: Place the blotter paper in the controlled environment. At specified time intervals (e.g., 30 minutes, 1, 2, 4, 6, 8 hours), have the sensory panel re-evaluate the fragrance intensity.[\[5\]](#)[\[13\]](#)
- Data Recording: Record the intensity ratings at each time point. The longevity is determined as the time at which the fragrance intensity drops below a predetermined threshold.[\[5\]](#)

5.2. Stability Testing of **Linalyl Butyrate** in a Cosmetic Emulsion

This protocol outlines a method to assess the physical and chemical stability of a cosmetic emulsion containing **Linalyl butyrate**.

Objective: To ensure the cosmetic product maintains its intended quality, functionality, and aesthetics under various storage conditions.[\[3\]](#)[\[14\]](#)

Materials:

- Cosmetic emulsion formulated with **Linalyl butyrate**.
- Appropriate packaging for the product.

- Environmental chambers capable of maintaining controlled temperature and humidity.[14]
- Viscometer, pH meter, microscope.

Procedure:

- Initial Analysis (Time Zero): Before storage, conduct a comprehensive analysis of the emulsion, including:
 - Physical Properties: Appearance, color, odor, viscosity, pH, and microscopic examination for emulsion structure.[3][15]
 - Chemical Properties: Concentration of **Linalyl butyrate** (if analytical methods are available).
- Storage Conditions: Store the packaged product under the following conditions:
 - Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH for the intended shelf life (e.g., 12, 24, 36 months).[14][16]
 - Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 3-6 months.[14][16]
 - Freeze-Thaw Cycling: Cycle the product between -10°C and 25°C for at least three cycles (24 hours at each temperature).[3]
- Periodic Evaluation: At specified intervals (e.g., 1, 2, 3, 6, 12 months for real-time; 1, 2, 3 months for accelerated), withdraw samples and repeat the initial analysis.
- Assessment: Evaluate any changes in the physical and chemical properties compared to the initial data. Signs of instability include changes in color, odor, viscosity, pH, phase separation, or crystal formation.[3]

5.3. In Vitro Skin Sensitization: Direct Peptide Reactivity Assay (DPRA) - OECD 442C

This protocol provides a high-level overview of the DPRA to assess the skin sensitization potential of **Linalyl butyrate** by measuring its reactivity with synthetic peptides.

Objective: To determine the peptide depletion potential of **Linalyl butyrate** as an indicator of its ability to act as a hapten.[17]

Principle: The assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine, which mimic the reactive sites of skin proteins.[18]

Procedure Outline:

- A solution of **Linalyl butyrate** is incubated with a synthetic peptide (containing either cysteine or lysine) for a defined period under controlled conditions.
- Following incubation, the concentration of the remaining non-depleted peptide is measured using High-Performance Liquid Chromatography (HPLC) with UV detection.
- The percentage of peptide depletion is calculated by comparing the results to a reference control.
- The mean depletion of both cysteine and lysine peptides is used to classify the substance's reactivity and sensitization potential.

5.4. In Vitro Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test - OECD 432

This protocol outlines the in vitro 3T3 NRU test to assess the phototoxic potential of **Linalyl butyrate**.

Objective: To identify the potential for **Linalyl butyrate** to induce cytotoxicity following exposure to light.[7][10]

Principle: The assay compares the cytotoxicity of a chemical in the presence and absence of a non-cytotoxic dose of simulated solar light.[19][20]

Procedure Outline:

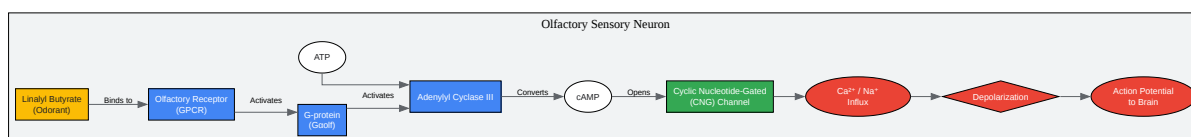
- BALB/c 3T3 cells are incubated with various concentrations of **Linalyl butyrate** for a specified time.
- Two sets of plates are prepared. One is exposed to a controlled dose of UVA/visible light, while the other is kept in the dark.

- After the exposure period, cell viability is assessed using the neutral red uptake assay. Viable cells take up the neutral red dye.
- The concentration-response curves for both the irradiated and non-irradiated cells are compared to determine the Photo-Irritation-Factor (PIF). A PIF above a certain threshold indicates phototoxic potential.[19]

Visualized Pathways and Workflows

6.1. Olfactory Signal Transduction Pathway

The perception of fragrance molecules like **Linalyl butyrate** begins with their interaction with olfactory receptors in the nasal epithelium. This initiates a signaling cascade that leads to the perception of smell in the brain.[8][9]

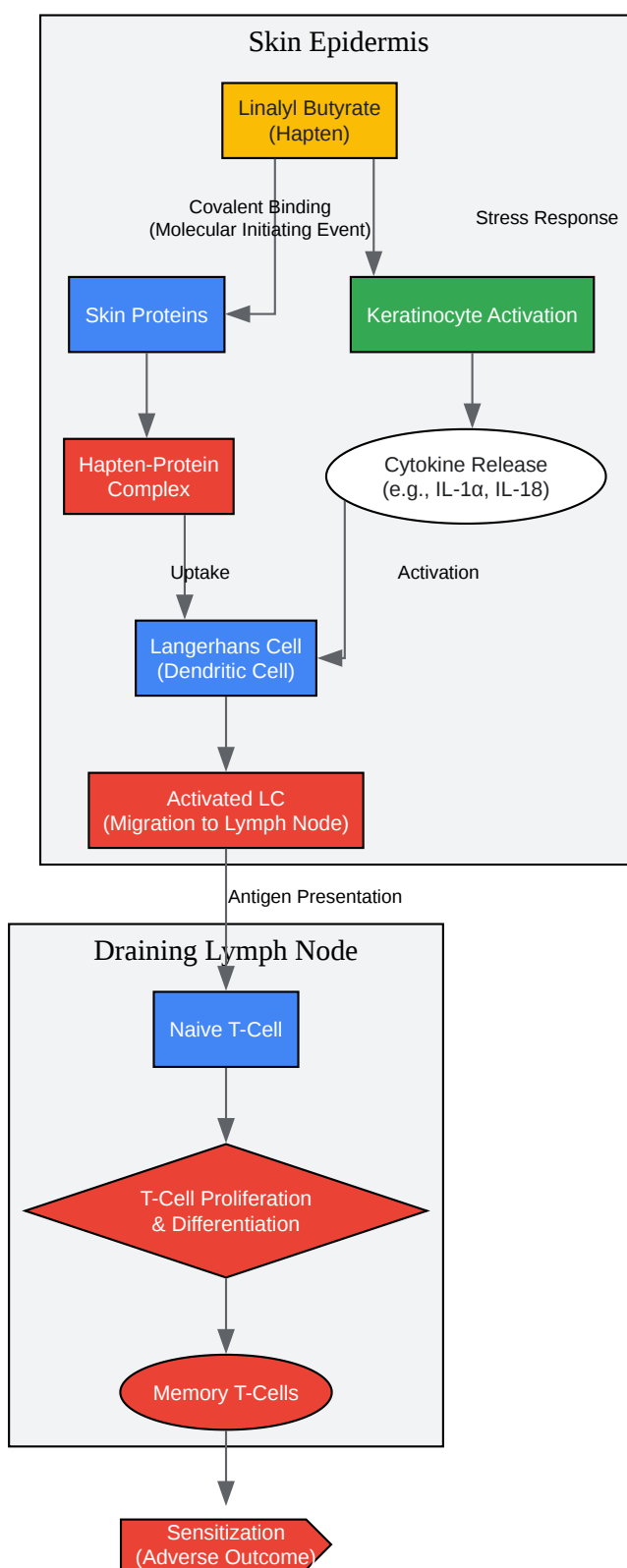


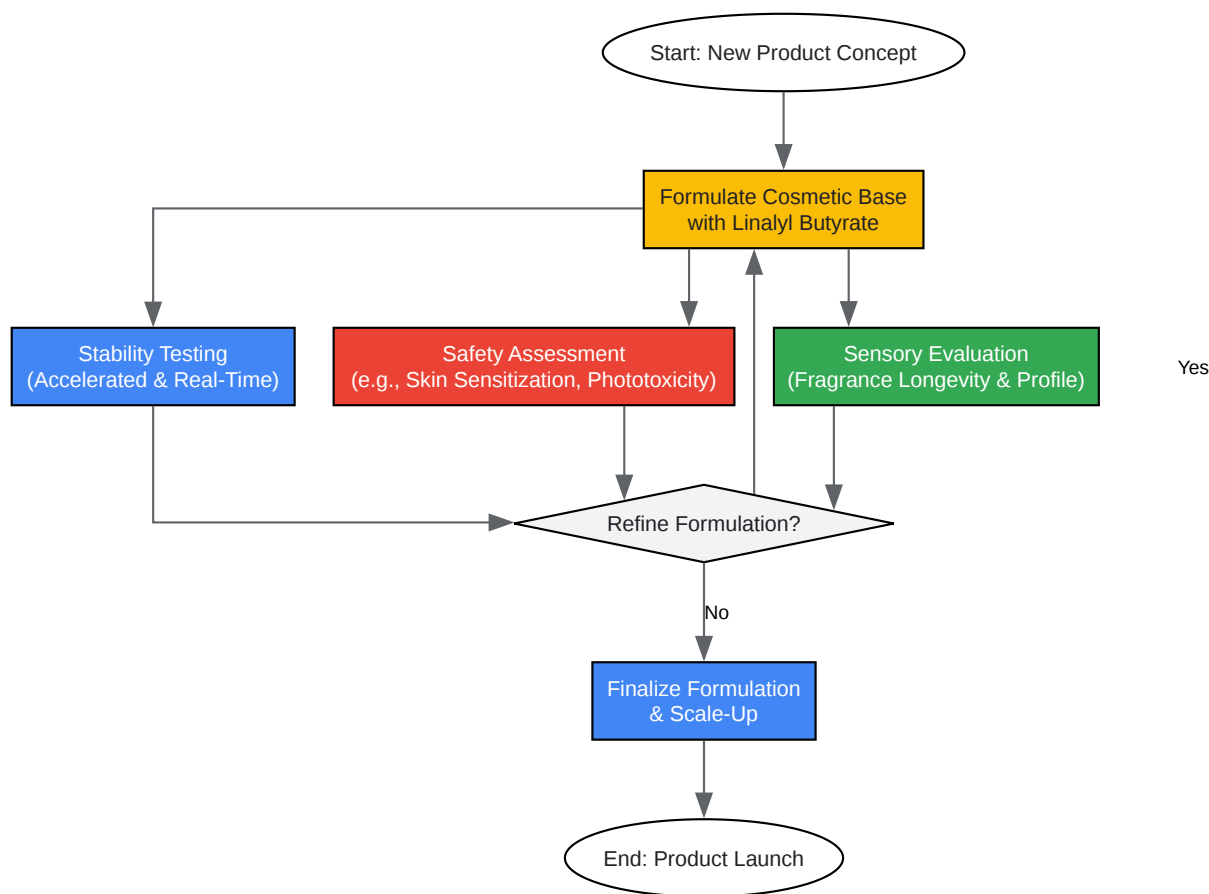
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Caption: Olfactory signal transduction pathway initiated by **Linalyl butyrate**.

6.2. Skin Sensitization Adverse Outcome Pathway (AOP)

Skin sensitization is a complex process involving several key events, from the initial molecular interaction to the activation of the immune system.[1][2]





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